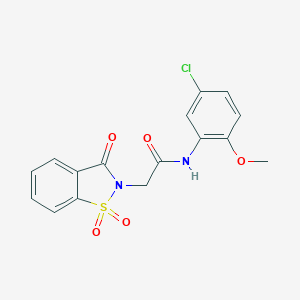![molecular formula C13H7BrN4S2 B508493 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537016-73-2](/img/structure/B508493.png)
3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the triazolothiadiazole family . These compounds are known as D-π-A type chromophores . They have been investigated for their stabilization, sensitivity, and charge transfer characteristics .
Synthesis Analysis
The synthesis of triazolothiadiazole derivatives involves several routes . One method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using density functional theory (DFT) calculations . The studies included calculations and evaluations of frequency-dependent dipole moment, linear polarizability, and first hyperpolarizability values .Chemical Reactions Analysis
The chemical reactions of “this compound” involve interactions with different target receptors . The hydrogen bond accepting and donating characteristics of this core make it a precise pharmacophore with a bioactive profile .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied using DFT calculations . The studies focused on the stabilization, sensitivity, and charge transfer characteristics of these compounds .Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in the inflammatory and cancer pathways. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, it has been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent. It has been found to exhibit various pharmacological activities, making it a promising candidate for drug development. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods to obtain higher yields of the compound. Another direction is to further investigate its mechanism of action to optimize its therapeutic potential. Additionally, more studies are needed to explore its potential as an antifungal and antiviral agent. Finally, there is a need for in vivo studies to evaluate its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoaniline with thiophene-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with sodium hydride and 1,2-dichloroethane to obtain the final compound.
Applications De Recherche Scientifique
Research on 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has mainly focused on its potential applications as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, antimicrobial, and anticancer properties. It has also been found to have potential as an antifungal and antiviral agent.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4S2/c14-9-5-3-8(4-6-9)11-15-16-13-18(11)17-12(20-13)10-2-1-7-19-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMYCQNCPYPUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B508448.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508453.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B508459.png)
![2-Chloro-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B508460.png)


![4-[(tetrahydro-2-furanylmethyl)amino]-2H-chromen-2-one](/img/structure/B508480.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508481.png)
![3-Cyclohexyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508482.png)
![3-Cyclohexyl-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508483.png)
![3-Cyclohexyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508485.png)